

"Methyl hydrazino(oxo)acetate" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl hydrazino(oxo)acetate

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An In-depth Technical Guide to Methyl Hydrazino(oxo)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hydrazino(oxo)acetate, a bifunctional organic molecule, holds interest within the scientific community for its potential applications in medicinal chemistry and as a versatile building block in organic synthesis. Its structure incorporates a methyl ester, a ketone, and a hydrazide functional group, offering multiple reaction sites for the construction of more complex molecular architectures, particularly heterocyclic compounds. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a proposed synthetic route, and a visualization of its synthesis.

Chemical Structure and IUPAC Name

The chemical structure of **Methyl hydrazino(oxo)acetate** is characterized by a three-carbon backbone containing two carbonyl groups, one of which is esterified with a methyl group, and the other is attached to a hydrazine moiety.

Chemical Structure:

The formal IUPAC name for this compound is methyl 2-hydrazinyl-2-oxoacetate[1]. It is also known by other synonyms such as methyl (hydrazinecarbonyl)formate and ethanedioic acid, monomethyl ester, hydrazide[1].

Physicochemical and Computed Properties

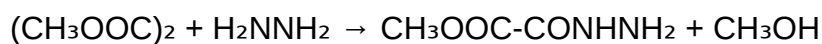
To date, detailed experimental data for methyl 2-hydrazinyl-2-oxoacetate is not extensively reported in publicly accessible literature. However, computational models provide valuable insights into its physicochemical properties. The following table summarizes key computed data sourced from the PubChem database[1].

Property	Value	Source
Molecular Formula	C ₃ H ₆ N ₂ O ₃	PubChem[1]
Molecular Weight	118.09 g/mol	PubChem[1]
Monoisotopic Mass	118.03784206 Da	PubChem[1]
XLogP3-AA	-0.4	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem (Computed)
Rotatable Bond Count	2	PubChem (Computed)
CAS Number	63970-76-3	PubChem[1]

Proposed Experimental Protocol: Synthesis of Methyl 2-hydrazinyl-2-oxoacetate

While a specific published protocol for the synthesis of methyl 2-hydrazinyl-2-oxoacetate is not readily available, a plausible and standard method involves the selective hydrazinolysis of a diester, such as dimethyl oxalate. The following proposed protocol is based on established principles of ester-hydrazine reactions.

Reaction Scheme:



Materials and Reagents:

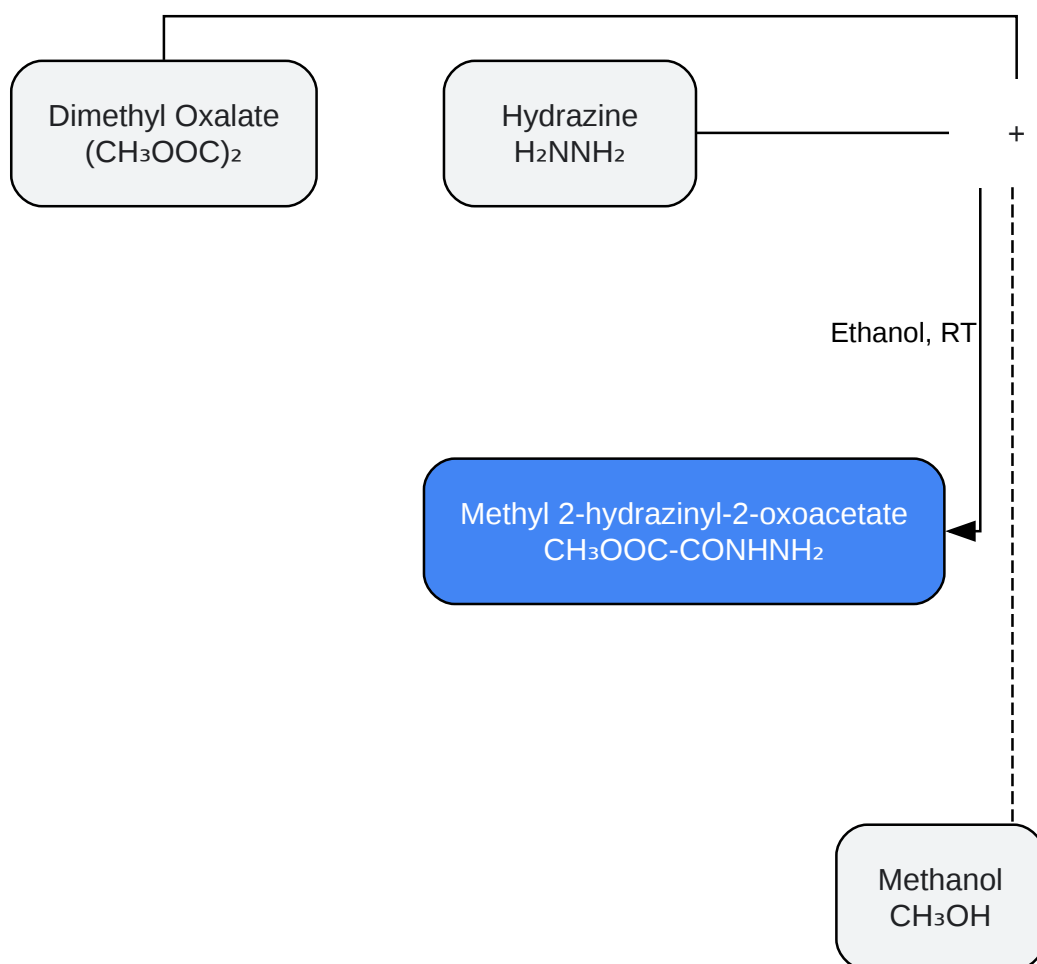
- Dimethyl oxalate
- Hydrazine hydrate (or anhydrous hydrazine)
- Ethanol (or another suitable alcohol as solvent)
- Ice bath
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Standard glassware for reaction, workup, and purification

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dimethyl oxalate (1 equivalent) in ethanol.
- **Addition of Hydrazine:** Cool the solution in an ice bath. Slowly add a solution of hydrazine hydrate (1 equivalent) in ethanol dropwise to the stirred solution of dimethyl oxalate. The use of a single equivalent of hydrazine is crucial to favor the formation of the mono-hydrazide over the di-hydrazide (oxalohydrazide).
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). If required, the reaction can be gently heated to reflux to drive it to completion.
- **Workup and Isolation:** Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure methyl 2-hydrazinyl-2-oxoacetate.

Visualization of the Proposed Synthesis

The following diagram illustrates the proposed synthetic pathway for methyl 2-hydrazinyl-2-oxoacetate from dimethyl oxalate and hydrazine.



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Caption: Proposed synthesis of Methyl 2-hydrazinyl-2-oxoacetate.

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References

- 1. Methyl hydrazino(oxo)acetate | C₃H₆N₂O₃ | CID 11355473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Methyl hydrazino(oxo)acetate" chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1280444#methyl-hydrazino-oxo-acetate-chemical-structure-and-iupac-name]

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